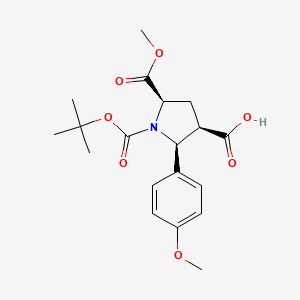
4-Bromo-3-chloro-2-methylbenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The final step involves the introduction of the thiol group (-SH) through a nucleophilic substitution reaction using a suitable thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-2-methylbenzenethiol often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylbenzenethiol typically involves multi-step processes starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes successive halogenation and thiolation.
-
Halogenation:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
化学反应分析
Types of Reactions: 4-Bromo-3-chloro-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, I2, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated benzene derivatives.
Substitution: Benzene derivatives with new functional groups replacing the halogens.
科学研究应用
4-Bromo-3-chloro-2-methylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Bromo-3-chloro-2-methylbenzenethiol largely depends on its thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to:
Inhibit enzymes: by binding to active site cysteine residues.
Modify proteins: through thiol-disulfide exchange reactions.
Disrupt cellular processes: by altering redox states and signaling pathways.
相似化合物的比较
- 4-Bromo-2-chlorobenzenethiol
- 3-Bromo-4-chloro-2-methylbenzenethiol
- 4-Bromo-3-chlorobenzenethiol
Comparison: 4-Bromo-3-chloro-2-methylbenzenethiol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications.
属性
分子式 |
C7H6BrClS |
|---|---|
分子量 |
237.55 g/mol |
IUPAC 名称 |
4-bromo-3-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
InChI 键 |
ZCQRFKLYECFOPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)Br)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


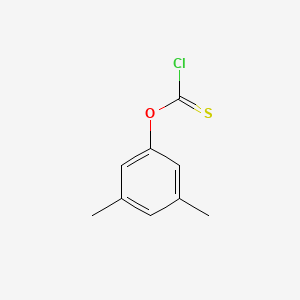

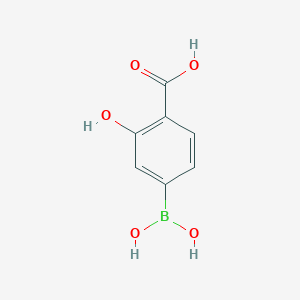
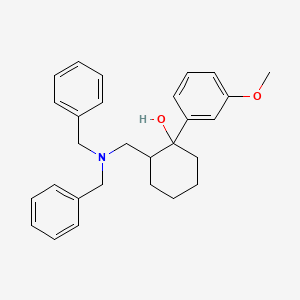
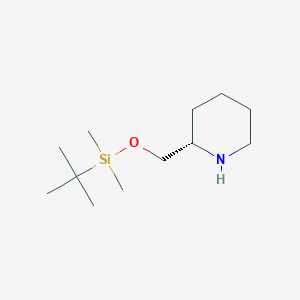

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
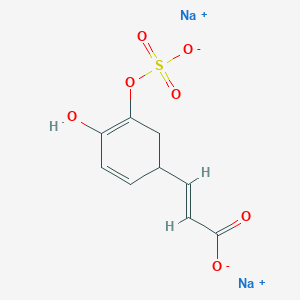
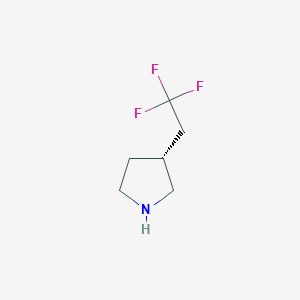

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)

